4-Chlorophenyl cyclopentyl ketone
Overview
Description
4-Chlorophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13ClO. It is a ketone derivative where a cyclopentyl group is bonded to a 4-chlorophenyl group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl cyclopentyl ketone typically involves the reaction of 4-chlorobenzonitrile with cyclopentyl magnesium bromide. This reaction forms a ketone intermediate, which is then further processed to yield the final product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorophenyl cyclopentyl alcohol.
Substitution: Various substituted phenyl cyclopentyl ketones depending on the nucleophile used.
Scientific Research Applications
4-Chlorophenyl cyclopentyl ketone is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of biochemical assays and as a potential probe for studying enzyme activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl cyclopentyl ketone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl cyclopropyl ketone
- 4-Chlorophenyl cyclohexyl ketone
- 4-Chlorophenyl cyclobutyl ketone
Comparison
4-Chlorophenyl cyclopentyl ketone is unique due to its cyclopentyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUNRWNNNLUFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456188 | |
Record name | 4-CHLOROPHENYL CYCLOPENTYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2204-98-0 | |
Record name | (4-Chlorophenyl)cyclopentylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2204-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-CHLOROPHENYL CYCLOPENTYL KETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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